

Technical Guide: Physicochemical Properties of rac 1-Palmitoyl-2-chloropropanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	rac 1-Palmitoyl-2-chloropropanediol
Cat. No.:	B15546445

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac 1-Palmitoyl-2-chloropropanediol is a synthetic monoacylglycerol derivative characterized by a palmitic acid backbone esterified at the sn-1 position and a chlorine atom at the sn-2 position of the glycerol moiety. Its structure lends itself to potential applications in biochemical research and drug development, particularly as a chemical probe or intermediate for the synthesis of more complex lipids. Understanding the fundamental physical properties of this compound is crucial for its handling, formulation, and application in experimental settings. This guide provides a summary of its known physicochemical characteristics, detailed experimental protocols for their determination, and a representative experimental workflow where such a molecule could be investigated.

Core Physicochemical Data

The following tables summarize the key physical and chemical properties of **rac 1-Palmitoyl-2-chloropropanediol**. It is important to note that while some properties have been computationally predicted, experimentally determined values for properties such as melting and boiling points are not readily available in published literature.

Table 1: Chemical Identity

Property	Value	Source
IUPAC Name	(2-chloro-3-hydroxypropyl) hexadecanoate	PubChem[1]
Synonyms	rac 1-Palmitoyl-2-chloropropanediol, (2-chloro-3-hydroxypropyl) hexadecanoate	PubChem[1]
CAS Number	63326-63-6	BroadPharm[2], United States Biological[3]
Molecular Formula	C ₁₉ H ₃₇ ClO ₃	PubChem[1], BroadPharm[2]
Molecular Weight	348.9 g/mol	PubChem[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	7.4	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	17	PubChem[1]
Exact Mass	348.2431227 Da	PubChem[1]
Polar Surface Area	46.5 Å ²	PubChem[1]

Table 3: Physical State and Solubility (Qualitative)

Property	Description	Rationale/Source
Physical State	Likely a waxy solid or semi-solid at room temperature.	Long-chain fatty acid esters are typically solids or semi-solids at room temperature[4].
Solubility	Insoluble in water. Soluble in nonpolar organic solvents such as chloroform, ether, and acetone.	General solubility characteristics of lipids[5][6].

Experimental Protocols

Detailed, experimentally verified protocols for **rac 1-Palmitoyl-2-chloropropanediol** are not widely published. The following methodologies are adapted from standard procedures for the characterization of similar lipid molecules.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the melting point of a lipid using DSC.

Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the temperature at which the material undergoes a phase transition from solid to liquid, observed as an endothermic peak on the DSC thermogram.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **rac 1-Palmitoyl-2-chloropropanediol** into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
- **Instrument Calibration:** Calibrate the DSC instrument using certified standards with known melting points and enthalpies of fusion, such as indium.

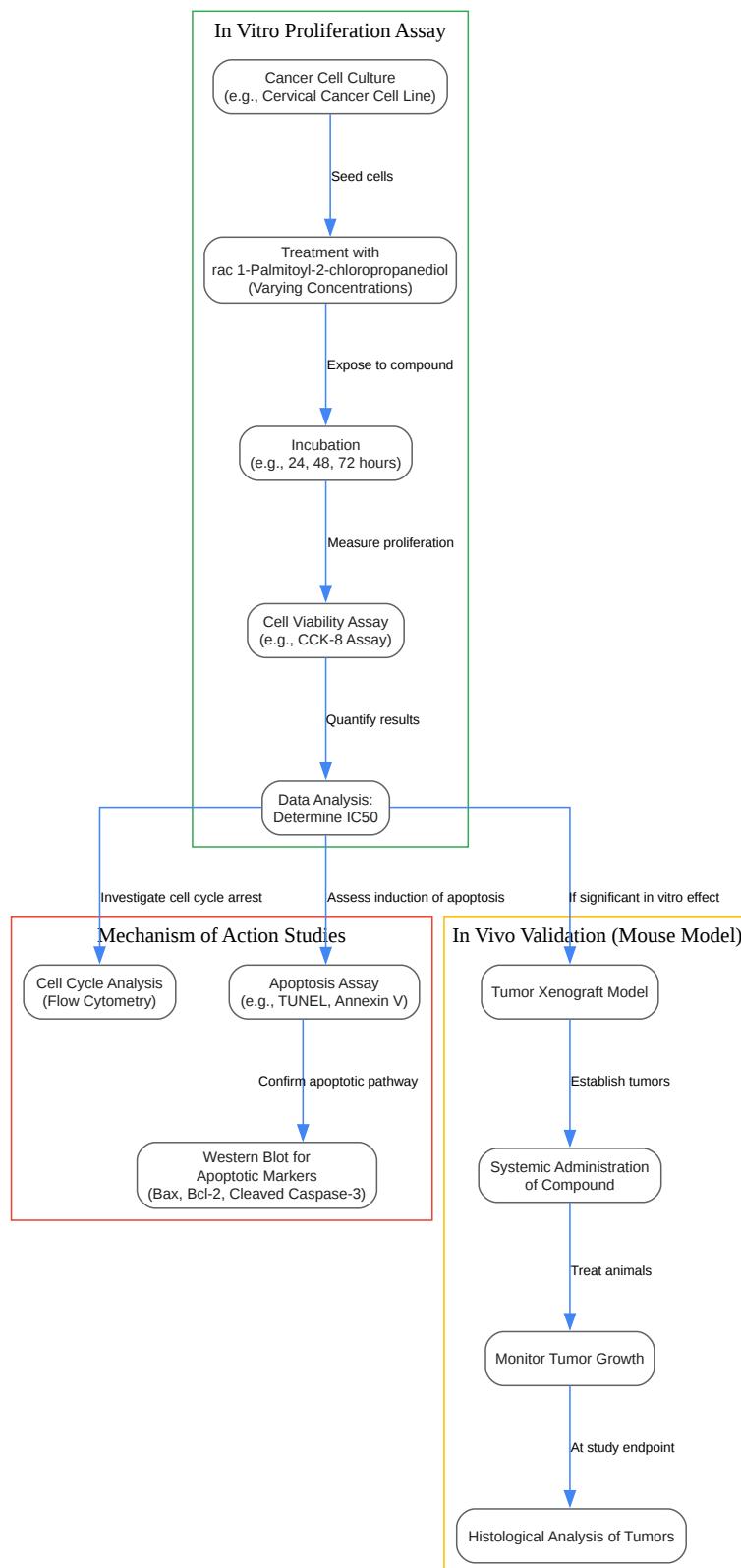
- Thermal Program:
 - Equilibrate the sample at 25°C.
 - Heat the sample to 80°C at a rate of 10°C/min to ensure a uniform amorphous state.
 - Hold at 80°C for 5 minutes.
 - Cool the sample to -50°C at a rate of 10°C/min to induce crystallization.
 - Hold at -50°C for 5 minutes.
 - Heat the sample from -50°C to 80°C at a controlled rate (e.g., 5°C/min). This is the data acquisition step.
- Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the melting endotherm. The onset temperature of the peak is also often reported[7][8][9].

Qualitative Solubility Assessment

This protocol describes a straightforward method to assess the solubility of **rac 1-Palmitoyl-2-chloropropanediol** in various solvents.

Principle: The solubility of a lipid is determined by its polarity and the polarity of the solvent. "Like dissolves like" is the guiding principle; nonpolar lipids are soluble in nonpolar organic solvents and insoluble in polar solvents like water.

Methodology:


- Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform, hexane).
- Sample Preparation: Add approximately 10 mg of **rac 1-Palmitoyl-2-chloropropanediol** to separate, labeled test tubes.
- Dissolution Testing:

- To each test tube, add 1 mL of the respective solvent.
- Vortex each tube vigorously for 30 seconds.
- Allow the tubes to stand for 2 minutes and observe for any undissolved material.

- Observation:
 - Soluble: The substance completely dissolves, forming a clear solution.
 - Partially Soluble: Some of the substance dissolves, but solid particles remain.
 - Insoluble: The substance does not dissolve and remains as a distinct solid phase[5][10].

Representative Experimental Workflow

While no specific signaling pathways involving **rac 1-Palmitoyl-2-chloropropanediol** have been documented, its structural similarity to endogenous monoacylglycerols suggests it could be investigated in the context of lipid metabolism and its role in disease. Monoacylglycerol lipase (MAGL) is a key enzyme that hydrolyzes monoacylglycerols and is implicated in cancer pathogenesis[11][12][13][14][15]. The following workflow illustrates how the effect of a compound like **rac 1-Palmitoyl-2-chloropropanediol** on cancer cell proliferation could be studied.

[Click to download full resolution via product page](#)

Workflow for evaluating the anti-proliferative effects of a lipid analog.

This diagram outlines a logical progression from initial in vitro screening to mechanistic studies and potential in vivo validation. It represents a standard workflow in drug discovery and cancer biology for assessing the therapeutic potential of a novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rac 1-Palmitoyl-2-chloropropanediol | C19H37ClO3 | CID 71772142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rac 1-Palmitoyl-2-chloropropanediol, 63326-63-6 | BroadPharm [broadpharm.com]
- 3. usbio.net [usbio.net]
- 4. Indcollege.co.in [Indcollege.co.in]
- 5. JaypeeDigital | Qualitative Tests for Lipids [jaypeedigital.com]
- 6. scribd.com [scribd.com]
- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 8. library.aocs.org [library.aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 12. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoacylglycerol lipase regulates ... | Article | H1 Connect [archive.connect.h1.co]
- 14. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoacylglycerol lipase restrains proliferation, migration, invasion, tumor growth and induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of rac 1-Palmitoyl-2-chloropropanediol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15546445#rac-1-palmitoyl-2-chloropropanediol-physical-properties\]](https://www.benchchem.com/product/b15546445#rac-1-palmitoyl-2-chloropropanediol-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com